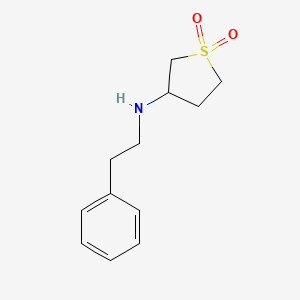

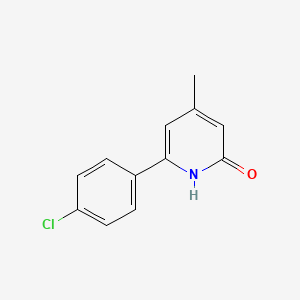

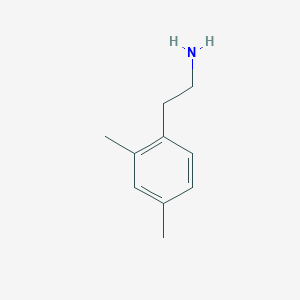

![molecular formula C6H5ClN4 B1297339 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 38956-68-2](/img/structure/B1297339.png)

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Overview

Description

“3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the CAS Number 7197-01-5 . It has a molecular weight of 168.59 . The IUPAC name for this compound is 6-chloro-3-methyl [1,2,4]triazolo [4,3-b]pyridazine .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . For instance, one method involves a nucleophilic biaryl coupling followed by thermal ring transformation . Another method involves intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate .Molecular Structure Analysis

The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The molecule is essentially planar .Chemical Reactions Analysis

Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors . They have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Antimicrobial Activity

Triazolo[4,3-b]pyridazine derivatives have been reported to exhibit antimicrobial properties. While specific data on 3-Chloro-6-methyl variant is not readily available, its close analogs have shown effectiveness against bacterial strains, suggesting potential use in developing new antimicrobial agents .

Anticancer Properties

These compounds have also been explored for their anticancer activities. The structural similarity to other triazolopyridazine derivatives that exhibit anticancer effects implies that 3-Chloro-6-methyl variant may also be useful in cancer treatment research .

Analgesic and Anti-inflammatory Uses

The analgesic and anti-inflammatory properties of triazolopyridazine derivatives make them candidates for pain and inflammation management. Research into similar compounds can provide insights into the therapeutic potential of the 3-Chloro-6-methyl variant .

Antioxidant Effects

Antioxidant activity is another area where triazolopyridazine derivatives have shown promise. This suggests that the 3-Chloro-6-methyl variant could be studied for its efficacy in combating oxidative stress-related disorders .

Antiviral Applications

Given the broad spectrum of biological activities of triazolopyridazine derivatives, including antiviral effects, there is a possibility that the 3-Chloro-6-methyl variant could be useful in the development of antiviral drugs .

Enzyme Inhibition

These compounds have been identified as potential enzyme inhibitors, which is crucial in drug discovery for various diseases. The specific enzymes inhibited by the 3-Chloro-6-methyl variant could be a focus of pharmacological studies .

Energetic Materials

The thermal stability and detonation properties of fused-triazole compounds highlight their application potential as energetic materials. The 3-Chloro-6-methyl variant’s properties could be explored for use in this field .

Pharmaceutical Drug Development

The key pharmacophore of sitagliptin phosphate, a drug for type II-diabetes mellitus, is a triazolopyrazine derivative. This indicates that the 3-Chloro-6-methyl variant may have potential applications in pharmaceutical drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit receptor tyrosine kinase c-met , suggesting that 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine may have similar targets.

Mode of Action

Based on the structure and activity of related compounds, it is plausible that it interacts with its targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Related compounds have been shown to affect pathways involving receptor tyrosine kinases , which play crucial roles in cell growth, differentiation, and metabolism.

Result of Action

Related compounds have been found to exhibit cytotoxic activities against certain cancer cell lines , suggesting that 3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine may have similar effects.

Safety and Hazards

Future Directions

Research on the development of BRD4 inhibitors against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors . These compounds could potentially be used for treating various diseases, including cancers .

properties

IUPAC Name |

3-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-2-3-5-8-9-6(7)11(5)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLSOOCAKGQUMNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=NN=C2Cl)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349701 | |

| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |

CAS RN |

38956-68-2 | |

| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)

![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)